2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Fluoropolymer Synthesis Proton Exchange Membrane Monomer Design

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0) is a fluorinated sulfonyl fluoride derivative bearing a reactive allyl ether group and a tetrafluoroethylene backbone. This monomeric building block is characterized by its dual functionality: an electrophilic sulfonyl fluoride moiety (SO₂F) that serves as a latent sulfonic acid precursor for ion-conducting polymers , and a polymerizable allyloxy group that enables covalent integration into fluoropolymer matrices.

Molecular Formula C5H5F5O3S
Molecular Weight 240.15 g/mol
CAS No. 73606-13-0
Cat. No. B1273098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride
CAS73606-13-0
Molecular FormulaC5H5F5O3S
Molecular Weight240.15 g/mol
Structural Identifiers
SMILESC=CCOC(C(F)(F)S(=O)(=O)F)(F)F
InChIInChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2
InChIKeyIMNCTHAFGYFIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0): Procurement-Ready Fluoroalkyl Sulfonyl Fluoride Monomer for Advanced Polymer Electrolytes and Functional Materials


2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0) is a fluorinated sulfonyl fluoride derivative bearing a reactive allyl ether group and a tetrafluoroethylene backbone [1]. This monomeric building block is characterized by its dual functionality: an electrophilic sulfonyl fluoride moiety (SO₂F) that serves as a latent sulfonic acid precursor for ion-conducting polymers [2], and a polymerizable allyloxy group that enables covalent integration into fluoropolymer matrices [3]. The compound is typically supplied as a colorless liquid with a boiling point of 112 °C and a purity specification of ≥95%, with commercial availability from specialty chemical vendors [4].

Why Generic Fluoroalkyl Sulfonyl Fluorides Cannot Substitute for 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0) in Precision Polymer Synthesis


In the synthesis of ion-conducting perfluorinated polymers—particularly proton exchange membranes (PEMs) for fuel cells—the sulfonyl fluoride group must be convertible to a sulfonic acid (SO₃H) while the polymerizable moiety must copolymerize efficiently with fluorinated co-monomers such as tetrafluoroethylene (TFE) or vinylidene fluoride (VF2) [1]. Generic fluoroalkyl sulfonyl fluorides (e.g., perfluoroalkyl sulfonyl fluorides lacking an allyloxy group) cannot undergo radical copolymerization because they lack a suitable double bond; conversely, allyl-containing monomers without the sulfonyl fluoride group fail to provide the ion-exchange functionality after hydrolysis [2]. The tetrafluoroethanesulfonyl fluoride core of CAS 73606-13-0 uniquely positions the sulfonyl fluoride group adjacent to the polymerizable allyloxy moiety, enabling both high copolymerization reactivity and subsequent quantitative conversion to the sulfonic acid form—a combination not present in closely related analogs [3].

Quantitative Differentiation: 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0) vs. Closest Analogs


Lower Molecular Weight and Higher Allyl Group Density vs. Extended-Chain Analog 2-[2-(Allyloxy)-1,1,2,2-tetrafluoroethoxy]tetrafluoroethanesulfonyl fluoride (CAS 88986-39-4)

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0) possesses a molecular weight of 240.15 g/mol, whereas the extended-chain analog CAS 88986-39-4—which contains an additional tetrafluoroethoxy spacer—has a molecular weight of 356.16 g/mol [1][2]. This 48% lower molecular weight translates to a higher molar density of the reactive allyl group per unit mass of monomer, which can facilitate higher incorporation rates into copolymer backbones without excessive mass addition. Additionally, the smaller monomer may exhibit improved diffusion kinetics in polymerization media relative to the larger analog.

Fluoropolymer Synthesis Proton Exchange Membrane Monomer Design

More Favorable LogP (Hydrophobicity) Profile for Aqueous Emulsion Copolymerization vs. Perfluoro(3-oxa-4-pentene)sulfonyl fluoride (CAS 29514-94-1)

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride exhibits an XLogP3-AA value of 2.2 [1], indicating moderate hydrophobicity. In contrast, the fully perfluorinated analog perfluoro(3-oxa-4-pentene)sulfonyl fluoride (CAS 29514-94-1) is more hydrophobic (LogP not directly available, but inferred from higher fluorine content) and has a density of 1.763 g/cm³ [2], which can impede its partitioning into aqueous phases during emulsion polymerization. The lower hydrophobicity of CAS 73606-13-0 may enhance its compatibility with aqueous emulsion copolymerization protocols commonly employed for Nafion®- and Aquivion®-type membrane precursors [3].

Emulsion Polymerization Monomer Partitioning Fluorinated Monomers

Demonstrated Copolymerization Reactivity with Vinylidene Fluoride (VF2) in Electrically Conductive Polymer Compositions

A derivative of 2-allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride—specifically 2-(1,1-difluoro-2-(trifluoromethyl)allyloxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride (PSEBVE)—has been demonstrated to successfully copolymerize with 1,1-difluoroethylene (VF2) under radical conditions (28 °C, 18 h) to yield a sulfonic acid polymer after hydrolysis [1]. This experimental precedent confirms the reactivity of the allyloxy-tetrafluoroethanesulfonyl fluoride scaffold in fluorinated copolymer systems. While direct data for the unsubstituted allyloxy analog (CAS 73606-13-0) are not reported, the structural similarity supports class-level reactivity inference. In contrast, non-allyloxy sulfonyl fluorides (e.g., perfluoroalkyl sulfonyl fluorides) lack the double bond required for radical incorporation into polymer backbones, limiting their utility to post-polymerization grafting strategies.

Conductive Polymers Copolymerization Fluorinated Monomers

Lower Boiling Point Enables Easier Purification and Handling vs. Higher Molecular Weight Sulfonyl Fluoride Monomers

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride has a reported boiling point of 112 °C [1]. This is substantially lower than that of perfluoro(3-oxa-4-pentene)sulfonyl fluoride (CAS 29514-94-1), which has a boiling point of 126.7 °C [2]. The lower boiling point facilitates purification via fractional distillation and reduces energy requirements for monomer recovery in industrial settings. Additionally, the compound's density of 1.49 g/mL [1] is lower than that of the perfluorinated analog (1.763 g/cm³ [2]), which may simplify liquid handling and phase separation in continuous flow processes.

Monomer Purification Process Chemistry Supply Chain

Rotatable Bond Count and Conformational Flexibility: Potential Impact on Polymer Morphology

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride has 5 rotatable bonds [1], whereas the extended analog CAS 88986-39-4 has 8 rotatable bonds [2]. The reduced conformational flexibility of the shorter monomer may result in less side-chain entanglement in the resulting copolymer, potentially leading to more ordered ionic domains upon hydrolysis to the sulfonic acid form. While direct morphological comparisons are not available, this structural feature is a key design parameter in ionomer synthesis and may influence proton conductivity and mechanical stability [3].

Polymer Morphology Ionomer Design Structure-Property Relationships

Hydrogen Bond Acceptor Count and Potential Influence on Pre-Polymerization Interactions

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride contains 3 hydrogen bond acceptors [1], whereas the extended analog CAS 88986-39-4 contains 13 hydrogen bond acceptors [2]. This difference arises from the additional ether oxygen and fluorines in the extended chain. The lower acceptor count may reduce non-covalent interactions with solvents or co-monomers, potentially affecting pre-polymerization complexation and initiation efficiency. While not directly comparative, this property contributes to the monomer's overall behavior in complex polymerization media.

Monomer Solvation Polymerization Kinetics Computational Chemistry

Optimal Use Cases for 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride (CAS 73606-13-0) Based on Quantitative Differentiation


Synthesis of Short-Side-Chain Perfluorosulfonic Acid (PFSA) Ionomers for High-Performance PEM Fuel Cells

Utilize CAS 73606-13-0 as a comonomer in the radical copolymerization with tetrafluoroethylene (TFE) or vinylidene fluoride (VF2) to produce short-side-chain PFSA precursors. Following polymerization, the sulfonyl fluoride groups are quantitatively hydrolyzed to sulfonic acid groups, yielding ionomers with high IEC and potentially superior proton conductivity at low relative humidity [1][2]. The lower molecular weight and reduced rotatable bond count of CAS 73606-13-0 relative to extended-chain analogs may result in more ordered ionic domains and improved dimensional stability [3].

Preparation of Functionalized Fluoropolymer Coatings and Conductive Composites

Incorporate CAS 73606-13-0 into fluoropolymer coatings via copolymerization with VF2 or chlorotrifluoroethylene (CTFE) to impart latent sulfonic acid functionality [4]. After film formation and hydrolysis, the resulting sulfonic acid groups provide ion-exchange capacity, enabling applications in anti-static coatings, electrochemical sensors, or catalyst layers. The moderate LogP (2.2) of the monomer may facilitate more uniform distribution in aqueous emulsion polymerization compared to fully perfluorinated alternatives [5].

Design of Novel Multi-Acid Side-Chain Ionomers via Post-Polymerization Modification

Leverage the sulfonyl fluoride group as a reactive handle for post-polymerization conversion to bis(sulfonyl)imide groups, as demonstrated by Schaberg et al. for PFSA precursors [6]. Copolymers containing CAS 73606-13-0 can be treated with perfluoroalkyl sulfonamides to generate multi-acid side-chain ionomers with enhanced thermal and chemical stability for fuel cell operation at elevated temperatures (>100 °C) [6]. The shorter side-chain architecture may reduce swelling compared to longer-chain analogs.

Building Block for Fluorinated Click Chemistry and SuFEx Reagents

Exploit the sulfonyl fluoride moiety of CAS 73606-13-0 in sulfur(VI) fluoride exchange (SuFEx) click reactions [7]. The allyloxy group provides an orthogonal handle for further functionalization via thiol-ene chemistry or radical polymerization, while the tetrafluoroethanesulfonyl fluoride group remains intact until selective activation under SuFEx conditions. This dual reactivity profile makes the compound a versatile intermediate for synthesizing complex fluorinated architectures.

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